molecular formula C7H9NO3 B1230503 3,4-Dihydroxybenzyloxyamine CAS No. 4792-85-2

3,4-Dihydroxybenzyloxyamine

Cat. No.: B1230503
CAS No.: 4792-85-2
M. Wt: 155.15 g/mol
InChI Key: AKADSHRRKRYVKN-UHFFFAOYSA-N
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Description

3,4-Dihydroxybenzyloxyamine, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Dopadecarboxylase

3,4-Dihydroxybenzyloxyamine has been identified as a potent selective peripheral inhibitor of dopa decarboxylase. This compound was found to be effective both in vitro and in vivo, showing a similar activity to that of Ro 4-4602, a known inhibitor of this enzyme (Lazare & Watson, 1972).

In Biochemical and Histochemical Analyses

A study exploring the biomedical and histochemical effects of monoamine precursors revealed significant changes in behavior and locomotor activity when this compound was used in conjunction with other compounds (Butcher, Engel, & Fuxe, 1972).

Catalytic Acceptorless Dehydrogenation

This compound has been involved in the synthesis of various biologically significant scaffolds, such as N-heterocycles, through a domino sequential enamine formation and intramolecular oxidative cyclization strategy (Pandey et al., 2021).

In the Synthesis of Dihydroconduramines

This compound played a role in the diastereoselective synthesis of dihydroconduramines, which are important in chemical research for their potential biological activities (Brennan et al., 2015).

Antitumor Activity

A study found that 3,4-Dihydroxybenzylamine, a dopamine analog of this compound, exhibited significant antitumor activity against B16 melanoma, demonstrating enhanced efficacy and reduced toxicity compared to dopamine (Wick, 1979).

Electrodeposition and Electrocatalytic Activity

3,4-Dihydroxybenzaldehydes, including this compound derivatives, were studied for their capability to be electrodeposited onto glassy carbon electrodes. These compounds showed catalytic activity in the electrooxidation of NADH, indicating potential for biosensor applications (Pariente et al., 1996).

Fabrication of Hydrogels

The compound has been used in the modification of collagen to prepare hydrogels, showing potential in biomedical applications due to its favorable biocompatibility and enhanced enzymatic resistance of the hydrogels (Duan et al., 2018).

Biochemical Analysis

Biochemical Properties

3,4-Dihydroxybenzyloxyamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as an internal standard in the detection of urinary free metanephrines, enhancing the accuracy of clinical diagnostic applications . Additionally, this compound is involved in the oxidative polymerization process, contributing to the synthesis of poly[3,4-dihydroxybenzylamine] (PDHBA), which is explored for its potential use in synthetic pathways and materials science .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to inhibit dopa decarboxylase in vitro and in vivo, affecting the synthesis of neurotransmitters such as dopamine . This inhibition can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on oxidative stress and antioxidant status in cells has also been studied, highlighting its potential cytoprotective effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit enzymes such as dopa decarboxylase, leading to changes in neurotransmitter synthesis . The compound’s ability to act as an internal standard in biochemical assays further demonstrates its interaction with specific biomolecules, enhancing the accuracy of analytical methodologies .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that the compound remains stable under specific conditions, allowing for accurate and reliable results in biochemical assays . Long-term effects on cellular function have also been noted, with studies indicating that the compound can maintain its efficacy over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, the compound can effectively inhibit dopa decarboxylase without causing significant adverse effects . At higher doses, toxic effects such as alterations in neurotransmitter levels and potential neurotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s role in the oxidative polymerization process and its interaction with enzymes such as dopa decarboxylase illustrate its involvement in complex biochemical pathways . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These mechanisms ensure the compound’s proper localization and accumulation in target areas, enhancing its efficacy in biochemical reactions . The compound’s physicochemical properties, such as molecular size and solubility, also play a role in its transport across cellular membranes .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as the endoplasmic reticulum and mitochondria can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

4-(aminooxymethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-11-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKADSHRRKRYVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CON)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197353
Record name 3,4-Dihydroxybenzyloxyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4792-85-2
Record name 3,4-Dihydroxybenzyloxyamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroxybenzyloxyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,4-Dihydroxybenzyloxyamine interact with its target and what are the downstream effects?

A1: this compound acts as an inhibitor of dopa decarboxylase, an enzyme crucial for converting L-DOPA to dopamine. While the precise mechanism of inhibition by this compound isn't detailed in the provided research [], similar compounds are known to compete with L-DOPA for the enzyme's active site. This inhibition reduces dopamine synthesis, particularly in the peripheral nervous system.

Q2: What is the significance of this compound being characterized as a "selective peripheral inhibitor" in the research?

A2: The research highlights this compound as a "potent selective peripheral inhibitor" of dopa decarboxylase []. This means the compound effectively inhibits the enzyme primarily outside the central nervous system. This selectivity is desirable because it minimizes the reduction of dopamine production in the brain, potentially leading to fewer central nervous system side effects. This characteristic is particularly important when treating conditions like Parkinson's disease, where maintaining dopamine levels in the brain is crucial.

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